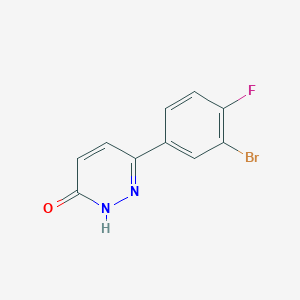

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one

Description

3-(3-Bromo-4-fluorophenyl)-1H-pyridazin-6-one is a pyridazinone derivative featuring a bromo-fluorophenyl substituent at the 3-position of the heterocyclic core. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The bromine and fluorine atoms on the phenyl ring introduce steric and electronic effects that may influence reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKICOKOAMOPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62902-75-4 | |

| Record name | 6-(3-bromo-4-fluorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to form the pyridazinone ring. One common method involves the cyclization of 3-bromo-4-fluorophenylhydrazine with a diketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles.

Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction can modify the functional groups on the pyridazinone ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug development. Its unique structure allows for the exploration of various biological activities, including:

- Antimicrobial Activity : Studies indicate that halogenated compounds can exhibit significant antimicrobial properties. The presence of bromine and fluorine atoms may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.

- Cytotoxic Effects : Research has shown that similar pyridazinone derivatives can induce cytotoxic effects in cancer cell lines, making this compound a candidate for anticancer drug development.

Case Study: Inhibitory Activity on Enzymes

A study evaluating the inhibitory activity of various halogenated compounds, including derivatives of pyridazinones, found that certain substitutions significantly impacted their efficacy against enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). The results suggest that the specific positioning of bromine and fluorine influences binding affinity and selectivity towards these targets .

Chemical Biology

Biological Probes

3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is utilized as a chemical probe to study interactions between small molecules and biological targets. Its structural features allow it to be employed in:

- Target Identification : By modifying the compound, researchers can identify potential biological targets and elucidate mechanisms of action.

- Pathway Analysis : The compound can be integrated into cellular assays to monitor biological pathways affected by its interaction with specific proteins or receptors.

Material Science

Advanced Materials Development

The compound's unique electronic properties make it an attractive candidate for applications in material science:

- Organic Semiconductors : Its structure may facilitate charge transport, making it suitable for use in organic electronic devices such as OLEDs (organic light-emitting diodes).

- Photonic Applications : The incorporation of halogen atoms can enhance photostability and luminescence properties, which are critical for photonic applications.

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block. It can undergo various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced with different nucleophiles to create a range of derivatives with diverse functionalities.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions allows for the synthesis of more complex structures, expanding its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Compound 3e: (2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one

- Core Structure: Prop-2-en-1-one (α,β-unsaturated ketone) vs. pyridazinone.

- Substituents: Shares the 3-bromo-4-fluorophenyl group but attached to a non-aromatic enone system.

- Synthesis: Yield of 60% using a solvent mixture of acetone, ethanol, and acetonitrile (1:1:1 v/v) for crystallization .

- Physical Properties : Melting point (144–146°C), molecular ion peak at m/z = 346 (M⁺+1) .

Pyridazinone Derivatives 7a and 7b ()

- Core Structure: Pyridazinone (same as the target compound).

- Substituents :

- 7a : 3,4-Dichlorophenyl group at position 3; (2-methoxyphenyl)methyl at position 3.

- 7b : 3,4-Dichlorophenyl group at position 3; (4-fluorophenyl)methyl at position 4.

- Key Differences : The target compound lacks the 5-position methyl substituents present in 7a/b, which may reduce steric bulk and alter binding affinity.

Structural Implications

- Electron-Withdrawing Effects : Bromine (Br) and fluorine (F) in the target compound vs. chlorine (Cl) in 7a/b. Fluorine’s higher electronegativity may enhance polarity, while bromine’s larger atomic size could increase steric hindrance.

- Crystallography Tools : Compounds like 3e and others in the evidence were characterized using SHELX and ORTEP software , suggesting similar methodologies could apply to the target compound.

Antiviral Activity of Pyridazinones (7a, 7b)

- Activity : Both 7a and 7b exhibited high anti-rotaviral activity, attributed to their dichlorophenyl and methyl-substituted moieties .

- Hypothesis for Target Compound: The absence of a 5-position substituent and replacement of Cl with Br/F may reduce or shift biological activity.

Compound 3e

- No explicit biological data are provided, but its α,β-unsaturated ketone system is often associated with electrophilic reactivity, which may confer different mechanisms of action compared to pyridazinones.

Physicochemical Properties

Biological Activity

The compound 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is a pyridazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a brominated and fluorinated phenyl group. Its chemical structure can be represented as follows:

This compound's unique substitutions contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Anticancer Activity

Research indicates that pyridazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit various kinases involved in cancer progression, such as BCR-ABL and VEGFR2, which are critical targets in leukemia and solid tumors respectively .

Table 1: Kinase Inhibition Potency

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | BCR-ABL | 0.36 |

| VEGFR2 | 0.45 | |

| CDK2 | 0.36 | |

| CDK9 | 1.8 |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, showcasing its potential as an antibacterial agent. The presence of halogen substituents is believed to enhance its bioactivity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity and disrupt cellular signaling pathways associated with tumor growth and bacterial proliferation. The compound's interactions with ATP-binding sites of kinases lead to reduced phosphorylation of target proteins, thereby impeding cancer cell proliferation .

Case Study 1: Anticancer Efficacy in Leukemia Models

In a preclinical study involving human leukemia cell lines, the administration of this compound resulted in significant apoptosis induction, with a marked decrease in cell viability observed at concentrations as low as 0.5 µM. The study concluded that the compound could serve as a promising candidate for further development into an anticancer therapeutic .

Case Study 2: Antibacterial Activity Against Resistant Strains

Another investigation focused on the antibacterial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. What are the key synthetic routes for 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves coupling halogenated aryl precursors with pyridazinone scaffolds. For example, Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions can introduce the bromo-fluorophenyl moiety. Optimization includes:

- Temperature control (e.g., 80–100°C for 12–24 hours).

- Use of cesium carbonate (Cs₂CO₃) as a base to enhance nucleophilic substitution.

- Purification via column chromatography or recrystallization from ethanol/water mixtures .

- Yield improvements (e.g., 29% to 88%) are achievable by protecting reactive sites (e.g., Boc-protection) and optimizing stoichiometric ratios .

Q. How is the compound characterized using spectroscopic techniques to confirm its structure?

- Methodological Answer :

- ¹H-NMR : Aromatic protons in the pyridazinone ring appear as doublets (δ 7.0–8.2 ppm), while bromo-fluorophenyl protons show distinct splitting patterns (e.g., meta-fluorine coupling). Exchangeable NH protons (δ ~11.2 ppm) confirm pyridazinone tautomerism .

- IR Spectroscopy : Stretching vibrations at ~1670–1710 cm⁻¹ confirm carbonyl (C=O) groups. Absence of NH stretches post-protection validates intermediate steps .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 452 [M⁺]) and isotopic patterns (⁷⁹Br/⁸¹Br) confirm molecular weight and halogen presence .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antiviral Assays : Use plaque reduction assays against rotavirus or adenovirus, with EC₅₀ calculations via dose-response curves. Compound 7b (a pyridazinone analog) showed IC₅₀ values <10 µM against rotavirus .

- Cytotoxicity Testing : Employ the MTT assay () to measure cell viability in human cell lines (e.g., HEK-293). Normalize activity to selectivity indices (SI = IC₅₀/EC₅₀) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for antiviral activity in pyridazinone derivatives?

- Methodological Answer :

- Functional Group Modifications : Systematically replace bromine/fluorine with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO₂) to assess impact on viral replication.

- Scaffold Hybridization : Fuse pyridazinone with heterocycles (e.g., pyrazole, triazole) to enhance binding affinity. For example, Zardaverine (a pyridazinone PDE inhibitor) demonstrates the role of methoxy and difluoromethoxy groups in potency .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with viral protease active sites, validated by mutagenesis studies .

Q. What strategies can resolve discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., MA104 for rotavirus), virus strains, and incubation times. Variations in serum content (e.g., FBS concentration) can alter compound bioavailability .

- Data Triangulation : Combine quantitative (e.g., qPCR for viral load) and qualitative (e.g., cytopathic effect scoring) metrics. Cross-validate with orthogonal assays (e.g., ELISA for viral antigens) .

- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Report confidence intervals to address variability .

Q. How can X-ray crystallography using SHELX software determine the crystal structure, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data for accurate electron density maps. SHELXD (for phase solution) and SHELXL (for refinement) are standard .

- Challenges :

- Disorder Handling : Bromine/fluorine atoms may exhibit positional disorder; use PART instructions in SHELXL to model alternative conformations.

- Hydrogen Bonding : Validate NH∙∙∙O interactions via distance-angle criteria (e.g., d <2.5 Å, θ >120°). SHELXPRO can generate hydrogen-bond tables .

- Validation : Check R-factors (R₁ <0.05) and Flack parameter for enantiopurity. CCDC deposition ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.